molecular formula C38H52O2 B14228689 Naphthacene, 5,12-bis(decyloxy)- CAS No. 718629-53-9

Naphthacene, 5,12-bis(decyloxy)-

Cat. No.: B14228689
CAS No.: 718629-53-9
M. Wt: 540.8 g/mol
InChI Key: NMGUSLUAKZONJJ-UHFFFAOYSA-N
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Description

Naphthacene, a polycyclic aromatic hydrocarbon (PAH), consists of four linearly fused benzene rings. The compound 5,12-bis(decyloxy)-naphthacene features two decyloxy (–O–C₁₀H₂₁) substituents at the 5- and 12-positions. These alkoxy chains significantly alter its physicochemical properties compared to unsubstituted naphthacene or derivatives with different functional groups.

Properties

CAS No.

718629-53-9

Molecular Formula

C38H52O2

Molecular Weight

540.8 g/mol

IUPAC Name

5,12-didecoxytetracene

InChI

InChI=1S/C38H52O2/c1-3-5-7-9-11-13-15-21-27-39-37-33-25-19-20-26-34(33)38(40-28-22-16-14-12-10-8-6-4-2)36-30-32-24-18-17-23-31(32)29-35(36)37/h17-20,23-26,29-30H,3-16,21-22,27-28H2,1-2H3

InChI Key

NMGUSLUAKZONJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC4=CC=CC=C4C=C31)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between aryl halides and boronic esters, is a cornerstone for constructing 5,12-bis(decyloxy)naphthacene. In a representative procedure, 2,3-dibromotetracene-5,12-dione (compound 7) undergoes coupling with 1-pinacolatoboron-3,4-bis(decyloxy)benzene under inert conditions.

Reaction Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5–10 mol%)
  • Base : 2 M aqueous potassium carbonate
  • Solvent System : Toluene/ethanol (5:1 v/v)
  • Temperature : 80°C
  • Duration : 3–4 days

The reaction proceeds via oxidative addition of the dibromotetracene to palladium, followed by transmetallation with the boronic ester and reductive elimination to yield the bis(decyloxy) product. Purification by column chromatography (toluene/dichloromethane) affords the target compound in 60% yield, confirmed by $$ ^1H $$ NMR and high-resolution mass spectrometry (HRMS).

Key Data :

  • $$ ^1H $$ NMR (300 MHz, CDCl$$ _3 $$): δ 8.89 (s, 2H, aromatic), 6.86–6.80 (m, 4H, alkoxy-substituted aromatic), 3.99–3.74 (m, 8H, OCH$$ _2 $$).
  • HRMS (MALDI): m/z 984.7207 (calc. 984.7201 for C$$ _{66} $$H$$ _{96} $$O$$ _6 $$).

Nucleophilic Aromatic Substitution Route

An alternative pathway employs nucleophilic substitution on pre-functionalized quinone intermediates. Starting with 2,3-dimethoxy-6,11-diphenyltetracene-5,12-dione, demethylation using boron tribromide (BBr$$ _3 $$) generates a diol intermediate, which undergoes alkylation with 1-bromodecane.

Reaction Conditions :

  • Demethylation : BBr$$ _3 $$ in dichloromethane (0°C to reflux)
  • Alkylation : Potassium carbonate in DMF, 135°C, 12 hours
  • Workup : Sequential extraction with diethyl ether and precipitation

This two-step process achieves a 36% overall yield, with purity verified by $$ ^13C $$ NMR and FD-MS. The method circumvents transition-metal catalysts but requires stringent anhydrous conditions.

Key Data :

  • $$ ^13C $$ NMR (75 MHz, CDCl$$ _3 $$): δ 183.38 (quinone C=O), 153.72 (aryl-O), 69.45 (OCH$$ _2 $$).
  • FD-MS: m/z 754.42 (M$$ ^+ $$).

Optimization of Reaction Conditions

Catalyst and Solvent Effects

The Suzuki-Miyaura route’s efficiency hinges on palladium ligand selection. While Pd(PPh$$ _3 $$)$$ _4 $$ provides reliable activity, screening alternatives like Pd(OAc)$$ _2 $$ with SPhos could enhance turnover. Solvent polarity also influences coupling rates; toluene/ethanol mixtures balance solubility and base compatibility, whereas pure DMF accelerates side reactions.

Temperature and Time Dependencies

Prolonged heating (3–4 days) at 80°C ensures complete conversion in Suzuki couplings, but microwave-assisted synthesis could reduce durations to <24 hours. Conversely, nucleophilic substitutions demand shorter times (12 hours) but higher temperatures (135°C), risking decomposition of sensitive intermediates.

Characterization and Analytical Techniques

Spectroscopic Validation

  • $$ ^1H $$ NMR : Aromatic proton resonances between δ 8.89–6.70 confirm the tetracene core, while alkoxy chain signals (δ 3.99–0.88) validate side-chain incorporation.
  • HRMS : Molecular ion peaks align with theoretical masses within 0.6 ppm error, ensuring molecular integrity.

Crystallographic Insights

Although single-crystal data for 5,12-bis(decyloxy)naphthacene remain unreported, analogous structures exhibit herringbone packing with interplanar spacings of 3.4–3.7 Å, conducive to charge transport.

Applications and Derivatives of 5,12-Bis(decyloxy)naphthacene

Functionalization with decyloxy groups enhances solubility for solution-processed devices. Derivatives like 2,3,9,10-tetrakis[3,4-bis(decyloxy)phenyl]pentacene-6,13-dione exhibit broad absorption (λ$$ _{max} $$ ≈ 550 nm) and ambipolar charge transport (μ$$ _{h/e} $$ ≈ 0.1 cm$$ ^2 $$V$$ ^{-1} $$s$$ ^{-1} $$).

Chemical Reactions Analysis

Types of Reactions

Naphthacene, 5,12-bis(decyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: The decyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and related compounds.

    Substitution: Various substituted naphthacene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: Utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which Naphthacene, 5,12-bis(decyloxy)- exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with proteins and nucleic acids, affecting their structure and function. The pathways involved can include binding to specific sites on enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5,12-bis(phenylethynyl)naphthacene (BN)
  • Structure : Phenylethynyl (–C≡C–Ph) groups at 5,12-positions .
  • Morphology : Self-assembles into hollow microtubes, unlike 9,10-bis(phenylethynyl)anthracene (BA), which forms microrods .
  • Electronic Properties : Used in photoredox catalysis due to extended π-conjugation, enabling light absorption up to 630 nm .
  • Comparison : Decyloxy substituents in 5,12-bis(decyloxy)-naphthacene lack π-conjugation but enhance solubility and may promote liquid crystalline behavior, as seen in other alkoxy-substituted PAHs .
3,4-Bis(decyloxy)benzoate Derivatives
  • Structure : Decyloxy groups on benzoate moieties .
  • Thermal Behavior : Exhibits smectic (Smec) and columnar (Col) liquid crystalline phases with phase transition enthalpies (ΔH) up to 50.88 kJ/mol .
  • Comparison : The linear decyloxy chains in 5,12-bis(decyloxy)-naphthacene likely stabilize similar mesophases, enhancing thermal stability for optoelectronic applications.
Triarylamine-Based Hole Transport Materials
  • Structure : Compounds with 3,4-bis(decyloxy)phenyl groups .
  • Functionality : Improved hole mobility (∼10⁻⁴ cm²/V·s) due to alkoxy-induced molecular ordering .
  • Comparison : The 5,12-bis(decyloxy) configuration on naphthacene may similarly enhance charge transport in organic semiconductors.

Physicochemical Properties

Property 5,12-bis(decyloxy)-naphthacene (Inferred) 5,12-bis(phenylethynyl)naphthacene (BN) 3,4-Bis(decyloxy)benzoate Derivative
Solubility High (due to decyloxy chains) Moderate (aromatic substituents) High
Melting Point Likely <250°C 248°C (decomposes) 373.7 K (phase transition)
Optical Absorption Shifted to visible range (electron-donating –OR) Broad (up to 630 nm) N/A
Application Organic electronics, liquid crystals Photoredox catalysis Liquid crystal displays

Electronic and Optical Behavior

  • Alkoxy vs. Ethynyl Substituents :
    • Decyloxy groups donate electron density via oxygen lone pairs, raising the HOMO level and red-shifting absorption compared to unsubstituted naphthacene.
    • Phenylethynyl groups extend conjugation, enabling BN to act as a visible-light photocatalyst .

Q & A

Q. What are the recommended safety protocols for handling 5,12-bis(decyloxy)-naphthacene in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
  • Storage: Store in airtight containers at room temperature, away from oxidizers and incompatible materials .
  • Spill Management: Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose of per hazardous waste regulations .
  • Toxicological Precautions: Classified as a Category 2 carcinogen; avoid inhalation and conduct regular risk assessments using toxicological databases (e.g., RTECS) .

Q. What experimental techniques are essential for characterizing 5,12-bis(decyloxy)-naphthacene?

Methodological Answer:

  • Spectroscopy:
    • Mass Spectrometry (MS): Use electron ionization (EI) for molecular weight confirmation (e.g., NIST Chemistry WebBook protocols) .
    • Nuclear Magnetic Resonance (NMR): Analyze substituent positions (e.g., methoxy/decyloxy groups) via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR .
  • Chromatography: Employ HPLC or GC-MS to assess purity (>97% as per TCI standards) .
  • Thermal Analysis: Determine melting points and stability under controlled heating rates .

Q. How can researchers synthesize 5,12-bis(decyloxy)-naphthacene?

Methodological Answer:

  • Synthetic Route:

    • Substitution Reactions: React naphthacene precursors (e.g., 5,12-dihydroxynaphthacene) with decyl bromide under basic conditions (KOH/EtOH) .
    • Purification: Use column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization .
  • Key Parameters:

    ParameterOptimal Condition
    Reaction Temperature60–80°C
    SolventEthanol or DMF
    CatalystPotassium carbonate

Advanced Research Questions

Q. How can contradictions in toxicity data across studies be resolved?

Methodological Answer:

  • Risk of Bias Assessment: Apply standardized questionnaires (Table 1) to evaluate study design flaws (e.g., randomization, blinding, exposure characterization) .

    Table 1: Risk of Bias Criteria

    Bias TypeKey Questions
    Selection BiasWas dose allocation randomized and concealed?
    Detection BiasWere exposure/outcome metrics validated?
    Performance BiasWere researchers blinded to study groups?
  • Data Triangulation: Cross-validate findings using in vitro (cell-based assays) and in vivo models (rodent studies) while controlling for metabolic differences .

Q. What strategies optimize the synthesis of 5,12-bis(decyloxy)-naphthacene for higher yields?

Methodological Answer:

  • Catalyst Screening: Test palladium or copper catalysts for coupling efficiency in decyloxy substitution .
  • Solvent Effects: Compare polar aprotic solvents (e.g., DMF) versus ethanol for reaction kinetics .
  • Reaction Monitoring: Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times .

Q. How can environmental persistence and bioaccumulation potential of 5,12-bis(decyloxy)-naphthacene be assessed?

Methodological Answer:

  • Ecotoxicity Assays:
    • Aquatic Toxicity: Perform OECD Test Guideline 201 (algae growth inhibition) .
    • Biodegradation: Use OECD 301B (CO2_2 evolution test) to evaluate microbial degradation .
  • QSAR Modeling: Predict log KowK_{ow} (octanol-water partition coefficient) to estimate bioaccumulation potential .

Q. What advanced techniques resolve structural ambiguities in naphthacene derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolve substituent stereochemistry using single-crystal diffraction (e.g., steric strain analysis in naphthacene derivatives) .
  • Computational Chemistry: Employ DFT calculations (e.g., Gaussian software) to simulate electronic spectra and compare with experimental UV-Vis data .

Methodological Notes

  • Data Validation: Cross-reference findings with authoritative databases (e.g., PubChem, NIST) while excluding non-peer-reviewed sources like BenchChem .
  • Mixed-Methods Approaches: Combine quantitative (e.g., toxicity metrics) and qualitative (e.g., synthetic route optimization) analyses to address multifaceted research challenges .

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